molecular formula C15H20F3NO2 B11828699 Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate CAS No. 925889-77-6

Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B11828699
CAS No.: 925889-77-6
M. Wt: 303.32 g/mol
InChI Key: IIMCXALOJHOOLR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound that features a tert-butyl ester group, an aminomethyl group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate typically involves multiple steps. One common approach is to start with the appropriate trifluoromethyl-substituted benzaldehyde, which undergoes a series of reactions including reductive amination and esterification to introduce the aminomethyl and tert-butyl ester groups, respectively. The reaction conditions often involve the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of continuous flow chemistry allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl-substituted phenyl groups on biological activity. It serves as a model compound for understanding how such substitutions influence molecular interactions with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a promising lead for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique properties, such as thermal stability and resistance to degradation, make it suitable for various applications in these fields.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(aminomethyl)-3-phenylpropanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Tert-butyl 2-(aminomethyl)-3-(4-methyl)phenylpropanoate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.

    Tert-butyl 2-(aminomethyl)-3-(4-chloromethyl)phenylpropanoate: Features a chloromethyl group, which can undergo different substitution reactions compared to the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These features make it distinct from other similar compounds and highlight its potential in various applications.

Properties

CAS No.

925889-77-6

Molecular Formula

C15H20F3NO2

Molecular Weight

303.32 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C15H20F3NO2/c1-14(2,3)21-13(20)11(9-19)8-10-4-6-12(7-5-10)15(16,17)18/h4-7,11H,8-9,19H2,1-3H3

InChI Key

IIMCXALOJHOOLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN

Origin of Product

United States

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